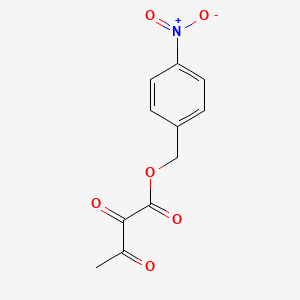
4-Nitrobenzyl2,3-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Nitrobenzyl 2,3-dioxobutanoate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. This method is advantageous due to its streamlined processing steps, reduced production costs, enhanced product quality, and increased yield. The overall molar yield can achieve 95% or more, with the purity of the product reaching at least 99.5% .
Chemical Reactions Analysis
4-Nitrobenzyl 2,3-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Scientific Research Applications
4-Nitrobenzyl 2,3-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 2,3-dioxobutanoate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Nitrobenzyl 2,3-dioxobutanoate can be compared with other similar compounds such as:
- 4-Nitrophenyl chloroformate
- (4-Nitrophenyl)methyl 3-oxobutanoate
- Benzyl formate
- Benzyl chloroformate These compounds share similar structural features but differ in their specific chemical properties and applications. 4-Nitrobenzyl 2,3-dioxobutanoate is unique due to its high purity and yield in industrial production .
Properties
Molecular Formula |
C11H9NO6 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2,3-dioxobutanoate |
InChI |
InChI=1S/C11H9NO6/c1-7(13)10(14)11(15)18-6-8-2-4-9(5-3-8)12(16)17/h2-5H,6H2,1H3 |
InChI Key |
GWCXXTYSYUKBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















